molecular formula C9H9ClFNO2 B13604611 Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate

Cat. No.: B13604611
M. Wt: 217.62 g/mol
InChI Key: RACRGCRHUOXOTR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.62 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate typically involves the esterification of 2-amino-2-(2-chloro-6-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can facilitate large-scale production while maintaining product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and substituted phenyl derivatives .

Scientific Research Applications

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is unique due to the presence of both chloro and fluoro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3

InChI Key

RACRGCRHUOXOTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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